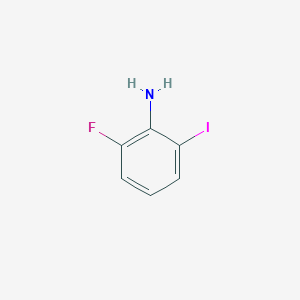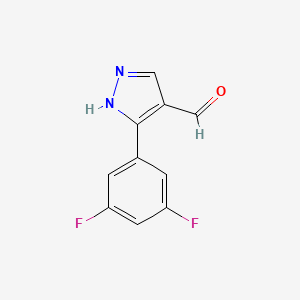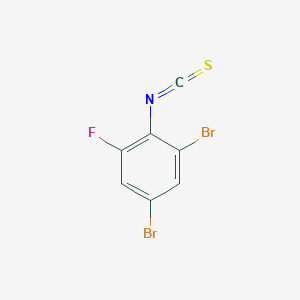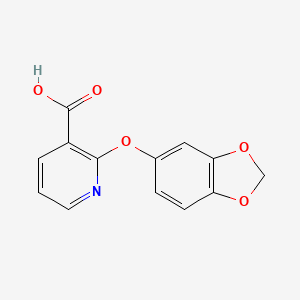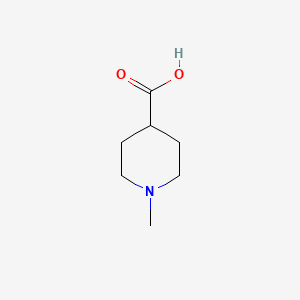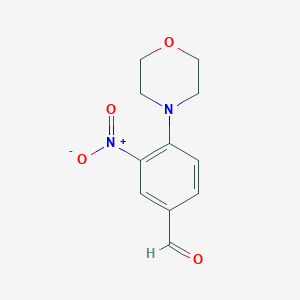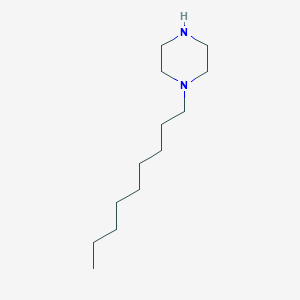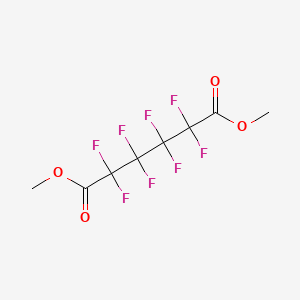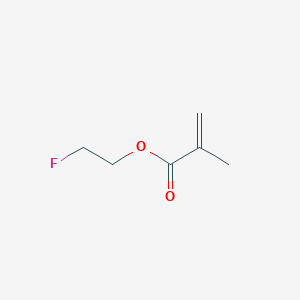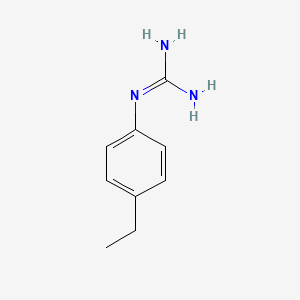
N-(4-ethylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-ethylphenyl)guanidine” is a compound with the molecular formula C9H13N3 . It is a type of guanidine, a functional group that plays a crucial role in the metabolism of living organisms . Guanidines are known for their unique properties and simple synthesis, and they are used in various applications such as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners .
Synthesis Analysis
The synthesis of guanidines generally involves the reaction of an amine with an activated guanidine precursor . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . S-methylisothiourea has also shown to be a very efficient guanidylating agent .
Molecular Structure Analysis
The molecular structure of “N-(4-ethylphenyl)guanidine” is characterized by the presence of a guanidine functional group attached to an ethylphenyl group . The guanidine functional group is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .
Chemical Reactions Analysis
Guanidines are known to be versatile reagents in redox and proton-coupled electron-transfer (PCET) reactions . They can be used as redox catalysts for the oxidation of several organic substrates, with dioxygen as the terminal oxidant .
Scientific Research Applications
Asymmetric Organocatalysis
N-(4-ethylphenyl)guanidine: has been utilized as a chiral organocatalyst in asymmetric synthesis. Its ability to induce enantioselectivity in various organic transformations is highly valued in pharmaceutical science for the production of enantiomerically pure molecules .
Stereoselective Organic Transformation
This compound plays a crucial role in stereoselective organic transformations. It contributes to the development of methodologies that allow for the construction of complex molecular skeletons with multiple chiral centers, which are essential in the creation of biologically active molecules .
Biological Activity Modulation
Guanidine derivatives, including N-(4-ethylphenyl)guanidine , exhibit a range of biological activities. They have been applied as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists, showcasing their versatility in medicinal chemistry .
Hydrogen Bond Formation
The guanidine group’s ability to form hydrogen bonds makes it a valuable functional group in chemistry. This feature is exploited in the design of compounds that interact with biological systems, such as amino acids and nucleic acid bases, which can lead to the development of new drugs .
Synthesis of Cyclic Guanidines
Cyclic guanidines are present in many natural products and compounds of medicinal interestN-(4-ethylphenyl)guanidine can be used in the synthesis of these cyclic structures, which include five-membered rings like 2-aminoimidazolines and six-membered rings such as 2-amino-1,4,5,6-tetrahydropyrimidines .
Natural Product Derivatives
The guanidine group is a common motif in natural product derivatives. These compounds, which include nonribosomal peptides, alkaloids, and guanidine-bearing terpenes, have significant biological activitiesN-(4-ethylphenyl)guanidine can be a key building block in the synthesis and study of these natural product derivatives .
Safety and Hazards
Future Directions
Guanidines have great potential for future applications. They have been integrated as sacrificial electron donors for the prohibition of metal oxidation in perovskite materials . This provides a foundation for the design of guanidine analogs for the therapeutic intervention of neuromuscular diseases . Furthermore, guanidines serve as a basis for the creation of modern smart materials .
Mechanism of Action
Target of Action
N-(4-ethylphenyl)guanidine is a guanidine derivative. Guanidine derivatives have been found to interact with various targets, including the Glutamate receptor ionotropic NMDA 1 (NMDAR1) . This receptor plays a crucial role in synaptic plasticity and memory function, making it a significant target for N-(4-ethylphenyl)guanidine.
Mode of Action
For instance, guanethidine, another guanidine derivative, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Biochemical Pathways
For example, guanethidine is known to affect the adrenergic transmission pathway
Pharmacokinetics
For instance, guanethidine is rapidly absorbed and distributed, with a half-life of about 7-8 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-ethylphenyl)guanidine would need to be studied to understand its bioavailability and pharmacokinetic behavior.
Result of Action
For instance, guanidine has been used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome because it increases acetylcholine release at nerve terminals .
Action Environment
The action environment of N-(4-ethylphenyl)guanidine is likely to be influenced by various factors, including the metabolic/contractile muscle phenotype; muscle fiber types and density/type of ion channels, sarcoplasmic reticulum, and mitochondria organization . These factors may have a profound impact on the levels and isoform expression pattern of Ca 2+ regulatory membrane proteins, thus reflecting regulation of calcium handling and contractile response in different types of muscle .
properties
IUPAC Name |
2-(4-ethylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZGPBYQCNGKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394482 |
Source


|
| Record name | N-(4-ethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)guanidine | |
CAS RN |
111299-89-9 |
Source


|
| Record name | N-(4-ethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

